5-bromo-3H-1,2-benzoxathiole 2,2-dioxide

Description

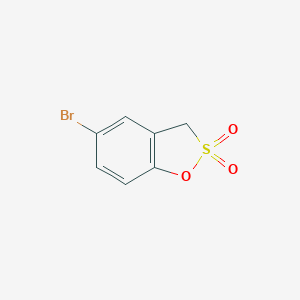

5-Bromo-3H-1,2-benzoxathiole 2,2-dioxide is a heterocyclic compound featuring a benzene ring fused to a 1,2-oxathiole system, with a sulfone group (SO₂) at the 1,2-position and a bromine substituent at the 5-position. This compound belongs to a broader class of benzoxathiole derivatives, which are of interest due to their diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

5-bromo-3H-1,2λ6-benzoxathiole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c8-6-1-2-7-5(3-6)4-12(9,10)11-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQDLHSAANFXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OS1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Function

- Bromine vs. Nitro Groups: The bromine substituent in this compound introduces steric bulk and electron-withdrawing effects compared to the nitro group in its 5-nitro analog. The nitro derivative exhibits strong electrophilic character, enabling covalent interactions with protease active sites (e.g., α-chymotrypsin) .

- Positional Isomerism : The 7-bromo benzoxathiepine analog (7-membered ring) demonstrates isoform selectivity in carbonic anhydrase inhibition, attributed to its expanded ring size and altered steric profile. This highlights the critical role of substituent position and ring strain in target binding .

Core Structure Variations

- Benzoxathiole vs.

- Benzoxathiole vs. Dioxathiolane : The dioxathiolane analog (5-membered ring) lacks aromaticity, reducing electronic conjugation and stability. Its propoxymethyl substituent may enhance solubility but limit electrochemical stability in battery applications compared to the aromatic PSPh derivative .

Application-Specific Comparisons

- Biological Activity: The 5-nitro derivative’s efficacy in protease inhibition suggests that electron-withdrawing groups at the 5-position are critical for covalent interactions with catalytic residues. Bromine’s larger atomic radius may favor non-covalent interactions, making the 5-bromo analog a candidate for reversible inhibition .

- Electrochemical Performance : PSPh (unsubstituted benzoxathiole) forms a chemically soft SEI layer in lithium-ion batteries, improving cycling stability. Bromine’s introduction could alter redox behavior or interfacial compatibility, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.